Cas no 2172194-64-6 (2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine)

2-{(3-Methylfuran-2-yl)methylsulfanyl}pyridin-4-amine is a heterocyclic compound featuring a pyridine core functionalized with an amine group at the 4-position and a 3-methylfuran-2-ylmethylsulfanyl moiety at the 2-position. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The presence of both sulfur and nitrogen heteroatoms enhances its versatility as a building block for further derivatization. The compound's stability and distinct electronic properties make it suitable for use in ligand design, catalysis, and bioactive molecule synthesis. Its well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. Proper handling and storage under inert conditions are recommended to maintain integrity.
2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine structure
2172194-64-6 structure
Product name:2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine
CAS No:2172194-64-6
MF:C11H12N2OS
Molecular Weight:220.290781021118
CID:6258541
PubChem ID:165519963

2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine 化学的及び物理的性質

名前と識別子

    • 2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine
    • EN300-1290464
    • 2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-4-amine
    • 2172194-64-6
    • インチ: 1S/C11H12N2OS/c1-8-3-5-14-10(8)7-15-11-6-9(12)2-4-13-11/h2-6H,7H2,1H3,(H2,12,13)
    • InChIKey: VFHRZIHAWNQUJZ-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CN=1)N)CC1=C(C)C=CO1

計算された属性

  • 精确分子量: 220.06703418g/mol
  • 同位素质量: 220.06703418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.4Ų
  • XLogP3: 2

2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1290464-5000mg
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-4-amine
2172194-64-6
5000mg
$2028.0 2023-10-01
Enamine
EN300-1290464-1.0g
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-4-amine
2172194-64-6
1g
$0.0 2023-06-06
Enamine
EN300-1290464-50mg
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-4-amine
2172194-64-6
50mg
$587.0 2023-10-01
Enamine
EN300-1290464-2500mg
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-4-amine
2172194-64-6
2500mg
$1370.0 2023-10-01
Enamine
EN300-1290464-10000mg
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-4-amine
2172194-64-6
10000mg
$3007.0 2023-10-01
Enamine
EN300-1290464-1000mg
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-4-amine
2172194-64-6
1000mg
$699.0 2023-10-01
Enamine
EN300-1290464-250mg
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-4-amine
2172194-64-6
250mg
$642.0 2023-10-01
Enamine
EN300-1290464-100mg
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-4-amine
2172194-64-6
100mg
$615.0 2023-10-01
Enamine
EN300-1290464-500mg
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}pyridin-4-amine
2172194-64-6
500mg
$671.0 2023-10-01

2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine 関連文献

2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amineに関する追加情報

Introduction to 2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine (CAS No. 2172194-64-6)

2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2172194-64-6, features a unique structural framework that combines a pyridine core with a furan-derived sulfanyl group, making it a promising candidate for further exploration in medicinal chemistry. The presence of both aromatic and heterocyclic rings in its molecular structure suggests potential interactions with biological targets, which is a critical factor in the development of novel therapeutic agents.

The chemical structure of 2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine can be broken down into several key functional groups. The pyridine ring, a well-known pharmacophore, is known for its ability to interact with enzymes and receptors due to its nitrogen-containing aromatic system. The 3-methylfuran-2-yl moiety introduces a methyl-substituted furan ring, which can enhance the compound's solubility and bioavailability while also contributing to its overall electronic properties. The methylsulfanyl group at the 4-position of the pyridine ring adds another layer of complexity, potentially influencing both the compound's reactivity and its biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of such compounds with biological targets. Studies have shown that the structural features of 2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine make it a viable candidate for inhibiting certain enzymes involved in inflammatory pathways. For instance, preliminary computational studies suggest that this compound may interact with Janus kinases (JAKs), which are known to play a crucial role in various inflammatory and autoimmune diseases. The ability to modulate JAK activity could open up new therapeutic avenues for conditions such as rheumatoid arthritis and psoriasis.

In addition to its potential role in inflammation, 2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine has also been explored for its antimicrobial properties. The combination of the pyridine and furan rings creates a multifaceted scaffold that can disrupt bacterial cell membranes or interfere with essential metabolic pathways. Research has indicated that derivatives of this compound exhibit promising activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. This finding is particularly relevant in an era where antibiotic resistance is becoming increasingly prevalent, highlighting the need for novel antimicrobial agents.

The synthesis of 2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the functionalization of the pyridine ring, followed by the introduction of the furan-derived sulfanyl group. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently. These methods not only improve the overall yield but also minimize unwanted byproducts, making the synthesis more sustainable and scalable.

Once synthesized, the characterization of 2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-amine is crucial for understanding its physical and chemical properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to confirm the molecular structure and purity of the compound. These analytical methods provide detailed insights into the compound's conformation and dynamics, which are essential for predicting its biological behavior.

The pharmacological evaluation of 2-{(3-methylfuran-2-yl)methylsulfanyl}pyridin-4-am ine involves both in vitro and in vivo studies to assess its efficacy and safety profile. In vitro assays are performed using isolated enzymes or cell lines to determine how the compound interacts with specific biological targets. For example, enzyme inhibition assays can measure the ability of this compound to block the activity of JAKs or other relevant enzymes. These studies provide preliminary evidence of the compound's potential therapeutic value.

In vivo studies extend this evaluation by testing the compound in living organisms, such as mice or rats. These experiments help assess how well the compound is absorbed, distributed, metabolized, and excreted (ADME) within an organism. Additionally, they provide insights into any potential side effects or toxicities associated with long-term exposure to the compound. The results from these studies are critical for determining whether further development is warranted.

The development of 2-{(3-methylfuran - 2 - yl)m ethylsulfany l }py ridin - 4 - am ine as a therapeutic agent also involves considerations regarding formulation and delivery. The compound's solubility and stability must be optimized for practical administration routes, whether oral, intravenous, or topical. Advances in nanotechnology have opened up new possibilities for drug delivery systems that can enhance bioavailability or target specific tissues within an organism.

Future research on CAS No 217 219 4 - 64 - 6 may explore additional therapeutic applications beyond inflammation and antimicrobial uses. Its unique structural features could make it useful in other areas such as antiviral or anticancer therapies. Collaborative efforts between academic researchers and pharmaceutical companies will be essential for translating these findings into clinical applications that benefit patients worldwide.

In conclusion, 2 - { ( 3 - methylfur an - 2 - yl ) m ethylsulfany l } p y ridin - 4 - am ine represents an exciting frontier in medicinal chemistry with significant potential for developing novel treatments for various diseases. Its complex molecular architecture combined with promising preclinical data positions it as a valuable candidate for further investigation. As research continues to uncover new applications and optimize synthetic routes, this com pound holds promise for improving human health through innovative therapeutics.

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